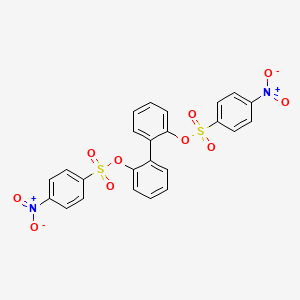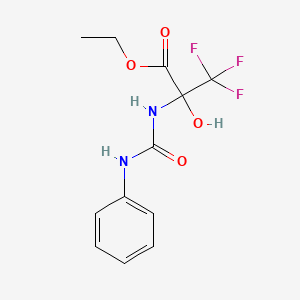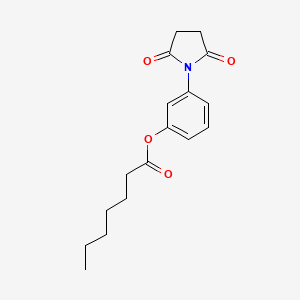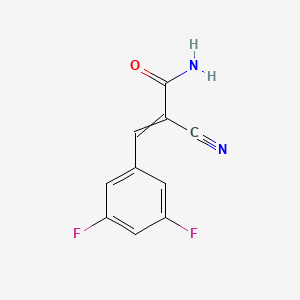![molecular formula C15H19N5S B12465689 N,N-diethyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)ethanamine](/img/structure/B12465689.png)
N,N-diethyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl(2-{5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}ethyl)amine is a complex organic compound with a molecular formula of C₁₅H₁₉N₅S and an average mass of 301.410 Da . This compound is part of the indole derivative family, known for their diverse biological activities and potential therapeutic applications .
Vorbereitungsmethoden
The synthesis of diethyl(2-{5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}ethyl)amine involves multiple steps, typically starting with the preparation of the indole nucleus. The synthetic route often includes the formation of the triazinoindole core through a ring-fusion strategy. This process involves the use of various reagents and catalysts under controlled conditions . Industrial production methods may involve optimization of these synthetic routes to increase yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Diethyl(2-{5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}ethyl)amine can undergo several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace a leaving group in the compound.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Diethyl(2-{5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}ethyl)amine has several scientific research applications:
Chemistry: It is used in the synthesis of other complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound has shown potential in biological studies, particularly in understanding cellular processes and interactions.
Industry: It may be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of diethyl(2-{5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}ethyl)amine involves its ability to bind selectively to ferrous ions (Fe²⁺) but not to ferric ions (Fe³⁺). This selective binding can disrupt iron homeostasis in cells, leading to the inhibition of cell proliferation and induction of apoptosis, particularly in cancer cells. The compound’s interaction with molecular targets and pathways, such as the mitochondria pathway, plays a crucial role in its biological effects .
Vergleich Mit ähnlichen Verbindungen
Diethyl(2-{5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}ethyl)amine can be compared with other indole derivatives, such as:
5H-[1,2,4]triazino[5,6-b]indole derivatives: These compounds share a similar core structure but may have different substituents that alter their biological activity and chemical properties.
Indole-3-acetic acid: A naturally occurring plant hormone with a different mechanism of action and applications.
The uniqueness of diethyl(2-{5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}ethyl)amine lies in its selective binding to ferrous ions and its potential therapeutic applications in cancer therapy .
Eigenschaften
Molekularformel |
C15H19N5S |
|---|---|
Molekulargewicht |
301.4 g/mol |
IUPAC-Name |
N,N-diethyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)ethanamine |
InChI |
InChI=1S/C15H19N5S/c1-3-20(4-2)9-10-21-15-17-14-13(18-19-15)11-7-5-6-8-12(11)16-14/h5-8H,3-4,9-10H2,1-2H3,(H,16,17,19) |
InChI-Schlüssel |
RLGUZUAYLHFFEH-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCSC1=NC2=C(C3=CC=CC=C3N2)N=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B12465616.png)

![1-(2,4-dimethylphenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12465620.png)

![N-[2-(diethylamino)ethyl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide](/img/structure/B12465639.png)
![4-[(E)-[(4-methylphenyl)imino]methyl]benzene-1,2-diol](/img/structure/B12465640.png)

![2-{[1-(2,3-Dichlorophenyl)-3-methoxy-3-oxopropyl]carbamoyl}benzoic acid](/img/structure/B12465643.png)


![2-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-1-methylquinolinium](/img/structure/B12465665.png)

![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(5-chloro-2-methylphenyl)glycinamide](/img/structure/B12465679.png)
![3-[(2-methoxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B12465680.png)
